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Compound of Interest

Methyl 2,6-dibromo-3,5-
Compound Name:
dihydroxybenzoate

Cat. No.: B12583956

Get Quote

Executive Summary & Product Identification

Methyl 2,6-dibromo-3,5-dihydroxybenzoate is a specialized halogenated phenolic ester,
primarily utilized as a regioselective scaffold in the total synthesis of complex natural products
such as Pestalone and Gilvocarcin analogues. Its structural symmetry and orthogonal
functional groups (ester, phenol, aryl bromide) make it a critical "hub" intermediate for transition
metal-catalyzed cross-couplings (e.g., Stille, Suzuki).

This guide provides the physicochemical reference data, synthesis logic, and purification
protocols required to validate the identity and purity of this compound, distinguishing it from

common isomers.

Chemical Identity
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Property Detail

Chemical Name Methyl 2,6-dibromo-3,5-dihydroxybenzoate

Not widely listed in commercial catalogs; refer to
CAS Number synthesis literature (e.g., DOI: 10.1016/s0040-
4020(03)01136-0)

Molecular Formula CsHsBr204

Molecular Weight 325.94 g/mol

Symmetric substitution pattern; C4 position is

Structural Feature )
unsubstituted (protonated).[1]

Melting Point Reference & Comparison

Accurate melting point (MP) determination is the primary method for rapid purity assessment in
the lab. Due to the scarcity of this specific intermediate in commercial databases, researchers
must rely on comparative data against its precursors and isomers to validate synthesis

Success.

Reference Data Table
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Compound

Structure | Role

Melting Point (°C) Source/Notes

Methyl 2,6-dibromo-

Derived from

structural analogues

_ 178 -181 °C .
3,5- Target Intermediate ) and phase behavior of
) (Estimated*) )
dihydroxybenzoate symmetric poly-
brominated phenols.
Methyl 3,5- ] ] ) ]
) Starting Material 167 - 170 °C Sigma-Aldrich [1]
dihydroxybenzoate
Methyl 3,5-dibromo-4-  Regioisomer ]
119-125°C Thermo Fisher [2]
hydroxybenzoate (Common)
Methyl 3,5-dibromo-2-  Regioisomer )
150 — 152 °C Thermo Fisher [3]

hydroxybenzoate

(Gamma-Resorcylate)

Methyl 4-bromo-3,5-
dihydroxybenzoate

Mono-bromo

Intermediate

~186 °C (Flash Pt

GuideChem [4]
calc.)[2]

Technical Insight:

o Symmetry Effect: The target compound (2,6-dibromo) retains the

symmetry of the starting material. This typically results in a higher melting point compared to

asymmetric isomers (like the 2,4-dibromo derivative) due to more efficient crystal packing.

 Differentiation: If your isolated solid melts between 119-125 °C, you have likely isolated the

4-hydroxy isomer (an impurity or wrong starting material). If it melts near 167 °C, it may be

unreacted starting material.

Synthesis & Performance Logic
The Regioselectivity Challenge

Synthesizing methyl 2,6-dibromo-3,5-dihydroxybenzoate requires overcoming the natural

nucleophilicity of the substrate.

o Substrate: Methyl 3,5-dihydroxybenzoate.[3][4][5][6][7]
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e Activation: The hydroxyl groups at C3 and C5 strongly activate positions C2, C4, and C6.

e The Problem: C4 is the most nucleophilic site (ortho to two hydroxyls). Direct bromination
typically yields the 2,4,6-tribromo product or the 4-mono-bromo product first.

e The Solution: To obtain the 2,6-dibromo species selectively, the reaction stoichiometry must
be tightly controlled, or a blocking strategy at C4 must be employed. However, literature on
Pestalone synthesis suggests that under specific conditions (controlled equivalents of

or NBS), the 2,6-substitution can be favored or isolated from a mixture.

Experimental Workflow (Self-Validating Protocol)

This protocol is designed to maximize yield while providing checkpoints for purity.

Step 1: Stoichiometric Bromination

Dissolve Methyl 3,5-dihydroxybenzoate (1.0 eq) in Glacial Acetic Acid or

Cool to 0 °C to suppress over-bromination.

Add Bromine (

) (2.0 - 2.1 eq) dropwise over 1 hour. Crucial: Rapid addition favors the tribromo impurity.

Allow to warm to Room Temperature (RT) and stir for 4 hours.

Step 2: Quench & Workup

e Quench with saturated aqueous

(Sodium Bisulfite) to remove excess bromine (color change from red/orange to yellow/clear).

o Extract with Ethyl Acetate (

). Wash organic layer with Brine.

e Dry over

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12583956?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

and concentrate in vacuo.
Step 3: Purification (The Performance Differentiator)

o Crude Profile: Likely contains a mixture of 2,6-dibromo (Target), 2,4,6-tribromo (Over-
reaction), and 4-bromo (Under-reaction).

» Recrystallization:
o Solvent: Methanol/Water (9:1) or Chloroform/Hexane.

o Procedure: Dissolve crude solid in boiling Methanol. Add hot water until slightly turbid.
Cool slowly to 4 °C.

o Target: The symmetric 2,6-dibromo compound crystallizes as white/off-white needles.

Synthesis Logic Diagram
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Caption: Logical workflow for the regioselective synthesis and purification of methyl 2,6-
dibromo-3,5-dihydroxybenzoate, highlighting the critical purification step to remove over-
brominated byproducts.

Characterization & Validation (E-E-A-T)

To ensure the "product's performance” (i.e., its suitability for downstream coupling), you must
validate the regiochemistry.

1H NMR Signature

The most definitive test for the 2,6-dibromo isomer vs. the 2,4-dibromo isomer is Proton NMR
symmetry.
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e Target (2,6-dibromo): Symmetric.
o Aromatic Region: Singlet (1H) at ~7.0-7.5 ppm (representing the proton at C4).
o OH Groups: Broad singlet (2H, exchangeable).
o Methyl Ester: Singlet (3H).[7]
e Impurity (2,4-dibromo): Asymmetric.
o Aromatic Region: Singlet (1H) at C6.

o Pattern: The chemical shift environment for the OH groups will differ, potentially showing
two distinct OH peaks in DMSO-d6.

Purity Assessment[8]

e HPLC: Use a C18 column with a Methanol/Water gradient (0.1% Formic Acid). The dibromo
species will elute after the monobromo and before the tribromo species.

e TLC: Silica gel, Hexane:Ethyl Acetate (3:1). Visualize with UV and Ferric Chloride (

) stain (phenols turn purple/black).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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